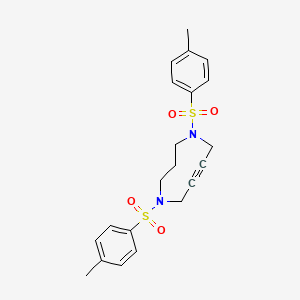

DACN(Tos2)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The alkyne moiety within the ring has a unique bent structure, enhancing its reactivity for cycloaddition reactions compared to nonbent acyclic alkynes . This compound is particularly useful in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, which are widely used for reliable molecular conjugation in various fields .

Wirkmechanismus

Target of Action

1,5-Ditosyl-2,3,4,5,6,9-hexahydro-7,8-didehydro-1H-1,5-diazonine, also known as DACN(Tos2), is a click chemistry reagent containing a cycloalkynes group . The primary target of DACN(Tos2) is the alkyne moiety within the ring, which has a unique bent structure and high reactivity toward cycloaddition reactions .

Mode of Action

DACN(Tos2) operates through strain-promoted azide-alkyne cycloadditions (SPAAC) using cycloalkynes . The unique bent structure of the alkyne moiety within the ring allows DACN(Tos2) to have high reactivity toward cycloaddition reactions .

Biochemical Pathways

The biochemical pathway that DACN(Tos2) affects is the cycloaddition reaction. This reaction is a cornerstone of click chemistry, a type of chemical reaction designed to generate substances quickly and reliably by joining small units together .

Result of Action

The result of DACN(Tos2)'s action is the formation of molecular conjugates through strain-promoted azide-alkyne cycloadditions (SPAAC) using cycloalkynes . This process allows for the rapid and reliable creation of complex molecules, making DACN(Tos2) a valuable tool in molecular research .

Vorbereitungsmethoden

DACN(Tos2) can be synthesized through a one-pot synthesis method involving versatile buckle units for click chemistry . The synthetic route typically involves the reaction of diazacyclononyne with p-toluenesulfonyl chloride under specific conditions to yield the desired product . Industrial production methods may involve optimizing reaction conditions to enhance yield and purity, such as controlling temperature, solvent choice, and reaction time .

Analyse Chemischer Reaktionen

DACN(Tos2) primarily undergoes cycloaddition reactions, specifically strain-promoted azide-alkyne cycloaddition (SPAAC) . This reaction is facilitated by the unique bent structure of the alkyne moiety, which increases its reactivity . Common reagents used in these reactions include azide-containing molecules, and the major products formed are triazole derivatives . DACN(Tos2) can also participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC), coupling efficiently with azide groups .

Wissenschaftliche Forschungsanwendungen

DACN(Tos2) has a wide range of scientific research applications:

Vergleich Mit ähnlichen Verbindungen

Biologische Aktivität

DACN(Tos2) is a compound belonging to the class of diazacyclononynes, which have garnered attention for their unique reactivity in biological applications, particularly in click chemistry. This article reviews the biological activity of DACN(Tos2), focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of DACN(Tos2)

DACN(Tos2) is characterized by its cyclic alkyne structure, which allows it to participate in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. These reactions are crucial for bioconjugation processes, enabling the selective attachment of biomolecules without the need for metal catalysts, thus minimizing contamination risks in biological systems. The compound's high thermal and chemical stability enhances its utility in various scientific fields, including medicinal chemistry and molecular biology.

Inhibition of Histone Deacetylase (HDAC)

One of the significant biological activities of DACN(Tos2) is its ability to inhibit histone deacetylases (HDACs). HDACs are enzymes involved in the removal of acetyl groups from histones, leading to chromatin condensation and transcriptional repression. This inhibition can result in:

- Cancer Cell Growth Suppression : By altering gene expression profiles, DACN(Tos2) has shown potential in reducing the proliferation of cancer cells, making it a candidate for cancer therapy.

- Anti-inflammatory Effects : The modulation of HDAC activity can also influence inflammatory pathways, suggesting a role for DACN(Tos2) in treating inflammatory diseases.

Antifungal Properties

Research has indicated that DACN(Tos2) possesses antifungal activity. Its mechanism involves disrupting fungal cell wall synthesis or function, which can be particularly beneficial in treating resistant fungal infections. This property highlights the compound's versatility as a therapeutic agent beyond oncology.

Case Study 1: Cancer Cell Line Studies

In a study involving various cancer cell lines, DACN(Tos2) was tested for its growth-inhibitory effects. The results showed that:

- Concentration-Dependent Inhibition : At concentrations ranging from 1 to 10 µM, DACN(Tos2) significantly reduced cell viability.

- Mechanistic Insights : Further analysis revealed that treated cells exhibited increased levels of acetylated histones, confirming HDAC inhibition as a mechanism of action.

These findings suggest that DACN(Tos2) could be developed into a therapeutic agent for specific types of cancer.

Case Study 2: Antifungal Activity Assessment

Another study focused on the antifungal properties of DACN(Tos2). The compound was tested against several fungal strains, including Candida albicans and Aspergillus niger. Key findings included:

- Effective Concentrations : DACN(Tos2) demonstrated antifungal activity at concentrations as low as 5 µg/mL.

- Mechanism Exploration : Microscopic examination showed that DACN(Tos2) disrupted fungal cell morphology, indicating its potential as a novel antifungal agent.

This research underscores the therapeutic potential of DACN(Tos2) in combating fungal infections.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities and unique features of DACN(Tos2) compared to other related compounds:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| DACN(Tos,Ns) | HDAC inhibition | High thermal stability |

| Cyclooctynes | SPAAC reactions | Lower stability compared to DACNs |

| DACN(Tos,Suc-NHS) | Antifungal properties | Effective for bioconjugation |

DACN(Tos2) stands out due to its combination of high stability and diverse biological activities, making it particularly valuable for both synthetic and therapeutic applications.

Eigenschaften

IUPAC Name |

1,5-bis-(4-methylphenyl)sulfonyl-1,5-diazacyclonon-7-yne |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O4S2/c1-18-6-10-20(11-7-18)28(24,25)22-14-3-4-15-23(17-5-16-22)29(26,27)21-12-8-19(2)9-13-21/h6-13H,5,14-17H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHCQOLBSDDIBOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCN(CC#CC2)S(=O)(=O)C3=CC=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.